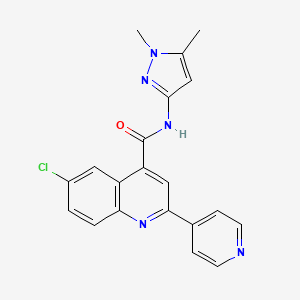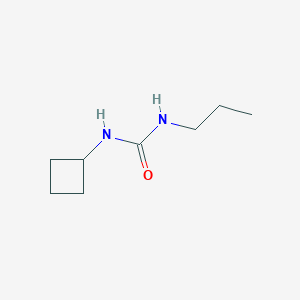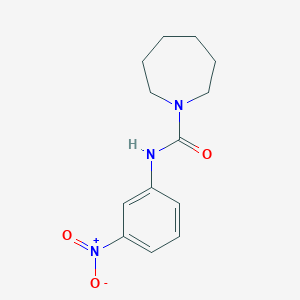
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMTBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and biological processes in cells and tissues. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and cell proliferation. In Alzheimer's disease, this compound has been reported to reduce the accumulation of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In organic electronics, this compound acts as a hole-transporting material by facilitating the movement of positive charges through the device.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different biological systems. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, this compound has been reported to improve cognitive function and reduce oxidative stress, which are factors that contribute to the progression of the disease. In organic electronics, this compound has been demonstrated to enhance device efficiency and stability by improving charge transport and reducing device degradation.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages as a research tool, including its high yield and purity, its ability to modulate various biological processes, and its potential applications in various fields. However, there are also some limitations to its use in lab experiments, such as its limited solubility in some organic solvents, its potential toxicity at high concentrations, and its complex synthesis method.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the development of new synthetic methods that are more efficient and scalable, the investigation of its potential as a therapeutic agent for other diseases, the exploration of its applications in other fields such as optoelectronics and catalysis, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to fully understand the potential of this compound and to explore its various applications in scientific research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and to develop new applications for this versatile compound.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, this compound has been utilized as a building block for the synthesis of novel organic semiconductors with improved electronic properties. In organic electronics, this compound has been employed as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to enhance device performance.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-8-7-12(9-16(15)22-2)10-19-18(20)14-11-23-17-6-4-3-5-13(14)17/h7-9,11H,3-6,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDLYQDVFFVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CSC3=C2CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4687285.png)
![propyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4687290.png)
![N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4687293.png)
![3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4687297.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4687301.png)

![2-bromo-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4687317.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4687318.png)

![methyl 4-ethyl-5-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4687324.png)
![1-(allylthio)-4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4687332.png)
![2-(1-(4-ethoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4687347.png)
